(S)-3-(2-bromoethyl)pyrrolidine hydrochloride
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Overview
Description
(S)-3-(2-bromoethyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-bromoethyl)pyrrolidine hydrochloride typically involves the bromination of an ethyl group attached to a pyrrolidine ring. One common method is the reaction of (S)-3-(2-hydroxyethyl)pyrrolidine with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-bromoethyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding (S)-3-ethylpyrrolidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of (S)-3-ethylpyrrolidine.
Scientific Research Applications
(S)-3-(2-bromoethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(2-bromoethyl)pyrrolidine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it a versatile intermediate in the synthesis of a wide range of chemical compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
(S)-3-(2-iodoethyl)pyrrolidine hydrochloride: Similar structure but with an iodine atom instead of bromine.
(S)-3-(2-fluoroethyl)pyrrolidine hydrochloride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(S)-3-(2-bromoethyl)pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. This property makes it more reactive compared to its chloro, iodo, and fluoro counterparts. Additionally, the chiral nature of the compound adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C6H13BrClN |
---|---|
Molecular Weight |
214.53 g/mol |
IUPAC Name |
(3S)-3-(2-bromoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12BrN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m1./s1 |
InChI Key |
QOUAIQDKSWDOAY-FYZOBXCZSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CCBr.Cl |
Canonical SMILES |
C1CNCC1CCBr.Cl |
Origin of Product |
United States |
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